molecular formula C21H17ClN4O2S2 B2804806 2-((5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901259-01-6

2-((5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2804806
CAS RN: 901259-01-6
M. Wt: 456.96
InChI Key: PUEGILBUCSDHFF-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S2 and its molecular weight is 456.96. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis and biological evaluation of imidazole derivatives, including compounds structurally similar to the one you're interested in, for their potential anticonvulsant properties. Aktürk et al. (2002) conducted a study on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, assessing their efficacy against seizures induced by maximal electroshock (MES). This research highlights the therapeutic potential of imidazole compounds in treating convulsive disorders (Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V., 2002).

Anticancer and Antitumor Activities

Several studies have investigated the anticancer and antitumor potential of compounds containing imidazole and thiazole moieties. For instance, Yurttaş et al. (2015) synthesized benzothiazole derivatives bearing different heterocyclic rings, showing considerable anticancer activity against various cancer cell lines. This research suggests that modifications to the benzothiazole and imidazole structures could yield promising anticancer agents (Yurttaş, L., Tay, F., & Demirayak, Ş., 2015).

Ding et al. (2012) also synthesized novel imidazo[2,1-b]thiazole derivatives, assessing their cytotoxicity against human cancer cell lines. One particular compound exhibited significant inhibitory activity against the MDA-MB-231 cell line, underscoring the potential of these derivatives as cancer therapeutics (Ding, H., Chen, Z., Zhang, C., Xin, T., Wang, Y., Song, H., Jiang, Y., Chen, Y., Xu, Y., & Tan, C., 2012).

Antimicrobial Activity

Compounds featuring the thiazole and imidazole rings have been evaluated for their antimicrobial properties as well. Ramalingam et al. (2019) synthesized derivatives that were tested for significant antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents (Ramalingam, K., Ramesh, D., & Sreenivasulu, B., 2019).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-28-16-4-2-3-14(11-16)19-25-18(13-5-7-15(22)8-6-13)20(26-19)30-12-17(27)24-21-23-9-10-29-21/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEGILBUCSDHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

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